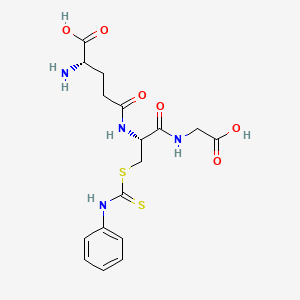![molecular formula C10H20ClN3 B12351071 [(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine CAS No. 1856077-71-8](/img/structure/B12351071.png)
[(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine is a chemical compound with the molecular formula C10H19N3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine typically involves the reaction of 1-isopropyl-1H-pyrazole-4-carbaldehyde with propylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions include:
Solvent: Methanol or ethanol
Temperature: Room temperature to 50°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: [(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form amine derivatives with different substituents.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Hydroxylated pyrazole derivatives
Reduction: Secondary or tertiary amines
Substitution: Alkylated or acylated pyrazole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
[(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
The compound has potential applications in medicinal chemistry as a precursor for the development of new pharmaceuticals. Its derivatives may exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its stability and reactivity make it a valuable intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of [(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the function of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine
- 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine
- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine
Uniqueness
[(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine is unique due to its specific substitution pattern on the pyrazole ring. The presence of the isopropyl group at the 1-position and the propylamine group at the 4-position confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
1856077-71-8 |
|---|---|
Molekularformel |
C10H20ClN3 |
Molekulargewicht |
217.74 g/mol |
IUPAC-Name |
N-[(1-propan-2-ylpyrazol-4-yl)methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H19N3.ClH/c1-4-5-11-6-10-7-12-13(8-10)9(2)3;/h7-9,11H,4-6H2,1-3H3;1H |
InChI-Schlüssel |
QGOQBEOELNJKQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCC1=CN(N=C1)C(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{[({E})-2-amino-2-chloro-1-cyanovinyl]imino}malononitrile](/img/structure/B12351002.png)


![1-adamantyl-[1-(1-methylazepan-3-yl)indol-3-yl]methanone](/img/structure/B12351018.png)


![[[2,2'-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper](/img/structure/B12351055.png)




